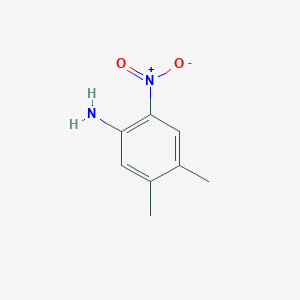

4,5-Dimethyl-2-nitroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62010. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINGKGKKUSYUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064529 | |

| Record name | 4,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-71-0 | |

| Record name | 4,5-Dimethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4,5-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,5-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1U4USE3TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,5-Dimethyl-2-nitroaniline from 3,4-Dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the preparation of 4,5-dimethyl-2-nitroaniline, a valuable building block in medicinal chemistry and material science, starting from 3,4-dimethylaniline (B50824). The synthesis involves a three-step process encompassing protection of the amine functionality, regioselective nitration, and subsequent deprotection. This document provides detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow.

Synthetic Strategy: Protection, Nitration, and Deprotection

The acetylated intermediate, N-(3,4-dimethylphenyl)acetamide, is then subjected to nitration. The acetylamino group is a moderately activating, ortho-, para-directing group. In conjunction with the ortho-, para-directing methyl groups at positions 3 and 4, the nitration is anticipated to occur regioselectively at the 2-position, which is ortho to the activating acetylamino group and sterically accessible. The final step involves the hydrolysis of the acetyl group to yield the desired this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are provided as a guide for laboratory execution.

Step 1: Acetylation of 3,4-Dimethylaniline to N-(3,4-Dimethylphenyl)acetamide

This procedure protects the amino group to prevent oxidation and control the regioselectivity of the subsequent nitration.

-

Materials:

-

3,4-Dimethylaniline

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Ice-cold water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, gently warm the mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the N-(3,4-dimethylphenyl)acetamide product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and unreacted starting materials.

-

Dry the product in a vacuum oven. The purity can be assessed by melting point determination and spectroscopic methods (e.g., ¹H NMR).

-

Step 2: Nitration of N-(3,4-Dimethylphenyl)acetamide to N-(4,5-Dimethyl-2-nitrophenyl)acetamide

This is the key step to introduce the nitro group at the desired position on the aromatic ring.

-

Materials:

-

N-(3,4-Dimethylphenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

In a flask, carefully add N-(3,4-dimethylphenyl)acetamide to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature between 0 and 5°C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide (B955) while maintaining the temperature between 0 and 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice. The product, N-(4,5-dimethyl-2-nitrophenyl)acetamide, will precipitate as a yellow solid.

-

Collect the product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure N-(4,5-dimethyl-2-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide to this compound

The final step removes the acetyl protecting group to yield the target compound.[2]

-

Materials:

-

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

-

Aqueous sulfuric acid (e.g., 70%)

-

Aqueous sodium hydroxide (B78521) solution

-

Ethanol/water mixture (for recrystallization)

-

-

Procedure:

-

Suspend the N-(4,5-dimethyl-2-nitrophenyl)acetamide in a 70% aqueous solution of sulfuric acid in a round-bottom flask.

-

Heat the mixture under reflux for 30-60 minutes, or until the solid has completely dissolved.

-

Cool the solution to room temperature and then pour it into a beaker of cold water.

-

Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the this compound precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure, bright yellow crystals of this compound.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per 10g of 3,4-Dimethylaniline | Expected Yield (%) | Melting Point (°C) |

| 1 | 3,4-Dimethylaniline | N-(3,4-Dimethylphenyl)acetamide | 121.18 | 13.45 | 85-95 | 96-99 |

| 2 | N-(3,4-Dimethylphenyl)acetamide | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | 163.21 | 17.18 (from 13.45g of acetamide) | 70-80 | 118-121 |

| 3 | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | This compound | 208.22 | 13.71 (from 17.18g of nitro-acetamide) | 80-90 | 139-141[4] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the detailed chemical transformations.

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed chemical reaction pathway for the synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,5-Dimethyl-2-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectral information, experimental protocols, and structural assignments.

Introduction

This compound is a substituted aromatic amine of interest in various fields of chemical research, including the synthesis of dyes, pharmaceuticals, and other organic materials. Accurate characterization of this molecule is crucial for its application and further development. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with a systematic numbering of the carbon and hydrogen atoms for clear correlation with the NMR spectral data.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The data presented here is based on a spectrum recorded in deuterated chloroform (B151607) (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 | s | 1H | H-3 |

| 6.70 | s | 1H | H-6 |

| 5.85 | br s | 2H | NH₂ |

| 2.25 | s | 3H | 4-CH₃ |

| 2.18 | s | 3H | 5-CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The assignments are based on the expected chemical shifts for substituted nitroanilines.

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C-1 |

| 133.5 | C-2 |

| 125.0 | C-3 |

| 138.1 | C-4 |

| 129.5 | C-5 |

| 118.9 | C-6 |

| 19.8 | 4-CH₃ |

| 19.2 | 5-CH₃ |

Experimental Protocol

The following provides a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃.[1]

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra involves correlating the observed signals to the specific atoms within the molecular structure. The following diagram illustrates the logical workflow for assigning the proton signals.

Caption: Workflow for the assignment of ¹H NMR signals of this compound.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound. The presented information, including tabulated chemical shifts and clear structural diagrams, is intended to aid researchers in the unambiguous identification and characterization of this compound. Adherence to the outlined experimental procedures will facilitate the acquisition of reproducible and high-quality NMR data, which is fundamental for applications in drug development and materials science.

References

Spectroscopic Fingerprinting of 4,5-Dimethyl-2-nitroaniline: An FT-IR and Raman Analysis

This technical guide provides an in-depth analysis of 4,5-Dimethyl-2-nitroaniline using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the vibrational properties and molecular structure of this compound. This document outlines the experimental methodologies, presents a summary of the spectroscopic data, and illustrates the analytical workflow.

Introduction

This compound is an aromatic amine derivative with applications in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Understanding its molecular structure and vibrational modes is crucial for quality control, reaction monitoring, and predicting its chemical behavior. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the functional groups and skeletal vibrations of a molecule, offering a unique spectroscopic fingerprint.

This guide summarizes the experimental findings from the spectroscopic analysis of this compound, providing a consolidated resource for researchers.

Experimental Protocols

The experimental procedures for obtaining the FT-IR and Raman spectra of this compound are detailed below. The sample used in these analyses was a fine-crystalline powder with a purity greater than 99%, sourced from Sigma-Aldrich.[1]

FT-IR Spectroscopy

The infrared spectrum of this compound was recorded using a Perkin-Elmer spectrometer.[1]

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Perkin-Elmer FT-IR spectrometer was used for the analysis.

-

Data Acquisition: The spectrum was captured over the spectral range of 4000-400 cm⁻¹.[1]

FT-Raman Spectroscopy

The Raman spectrum was collected using a Renishaw inVia reflex micro-Raman spectrometer.[1]

-

Sample Preparation: The fine-crystalline powder was used as supplied without any further preparation.

-

Instrumentation: A Renishaw inVia reflex micro-Raman spectrometer equipped with an argon ion laser was utilized.[1]

-

Data Acquisition:

Data Presentation

The following tables summarize the observed vibrational frequencies (in cm⁻¹) from the FT-IR and Raman spectra of this compound. The assignments of these vibrational modes are based on computational analysis and comparison with related molecules.

Table 1: FT-IR Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Intensity | Assignment |

| 3488 | Strong | Asymmetric stretching of NH₂ |

| 3372 | Strong | Symmetric stretching of NH₂ |

| 3088 | Medium | C-H stretching |

| 1632 | Strong | NH₂ scissoring |

| 1576 | Strong | Asymmetric stretching of NO₂ |

| 1484 | Medium | C-C stretching |

| 1392 | Strong | Symmetric stretching of NO₂ |

| 1284 | Strong | C-N stretching |

| 1184 | Medium | C-H in-plane bending |

| 884 | Strong | C-H out-of-plane bending |

| 744 | Medium | NH₂ wagging |

| 644 | Medium | NO₂ scissoring |

| 544 | Weak | C-C-C bending |

Table 2: Raman Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Intensity | Assignment |

| 3488 | Weak | Asymmetric stretching of NH₂ |

| 3372 | Medium | Symmetric stretching of NH₂ |

| 3088 | Strong | C-H stretching |

| 1632 | Medium | NH₂ scissoring |

| 1576 | Strong | Asymmetric stretching of NO₂ |

| 1484 | Strong | C-C stretching |

| 1392 | Very Strong | Symmetric stretching of NO₂ |

| 1284 | Medium | C-N stretching |

| 1184 | Medium | C-H in-plane bending |

| 884 | Strong | Ring breathing mode |

| 744 | Weak | NH₂ wagging |

| 644 | Medium | NO₂ scissoring |

| 544 | Medium | C-C-C bending |

Visualization of Experimental Workflow and Data Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the resulting data.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. The distinct spectral fingerprints obtained from both techniques allow for unambiguous identification and structural characterization of the molecule. The presented data and experimental protocols serve as a valuable reference for future studies and applications involving this compound. The complementary nature of FT-IR and Raman spectroscopy, where some vibrational modes are more active in one technique than the other, highlights the importance of utilizing both methods for a complete molecular analysis.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 4,5-Dimethyl-2-nitroaniline in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 4,5-Dimethyl-2-nitroaniline, with a specific focus on its spectral behavior in methanol (B129727). This document details the expected spectroscopic properties, outlines a detailed experimental protocol for its measurement, and presents a logical workflow for acquiring and analyzing the spectral data. This guide is intended to be a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who work with this compound.

Introduction

This compound is an aromatic amine derivative with potential applications in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] Understanding its electronic absorption properties through UV-Vis spectroscopy is crucial for its quantification, purity assessment, and for studying its interactions in different chemical environments. UV-Vis spectroscopy probes the electronic transitions within a molecule, providing a characteristic spectrum that is sensitive to the molecular structure and the solvent in which it is dissolved.

Spectroscopic Properties of this compound

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system, which is substituted with both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups. These transitions are primarily of the π→π* type.

The study identified two main absorption bands for this compound.[2][3] The position of these bands is influenced by the solvent's polarity.

Table 1: UV-Vis Absorption Data for this compound in Propan-2-ol

| Solvent | Dielectric Constant | Refractive Index | Dipole Moment (D) | λmax 1 (nm) (π→π) | λmax 2 (nm) (π→π) |

| Propan-2-ol | 18.3 | 1.3776 | 1.66 | 230 | 280 |

| Data sourced from Yadav et al. (2011).[2][3] |

It is important to note that molar absorptivity (ε) values were not provided in the referenced study. This parameter is crucial for quantitative analysis and would need to be determined experimentally.

Detailed Experimental Protocol

This section outlines a comprehensive protocol for determining the UV-Vis absorption spectrum of this compound in methanol.

3.1. Materials and Reagents

-

Methanol (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

3.2. Instrumentation

-

A calibrated double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

3.3. Preparation of Solutions

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. Mix thoroughly.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 2, 5, 10, 15 µg/mL). This will be necessary for determining the molar absorptivity and for quantitative analysis.

3.4. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with spectroscopic grade methanol to serve as the blank. Place the cuvette in the reference and sample holders and record a baseline correction from 800 nm to 200 nm.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.

-

Spectrum Acquisition: Scan the sample from 800 nm to 200 nm and record the absorption spectrum. The wavelength of maximum absorbance (λmax) should be identified.

-

Quantitative Measurement: To determine the molar absorptivity, measure the absorbance of the different working standard solutions at the determined λmax.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the UV-Vis absorption spectrum of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4,5-dimethyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields. This document details the crystallographic parameters, molecular dimensions, and the experimental protocols utilized for its characterization.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] The crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1]

| Parameter | Value |

| Empirical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1422 |

| b (Å) | 7.4564 |

| c (Å) | 17.044 |

| α (°) | 81.43 |

| β (°) | 89.27 |

| γ (°) | 61.84 |

| Volume (ų) | 786.9 |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.401 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 352 |

Molecular Geometry

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two methyl groups, a nitro group, and an amino group. The intramolecular hydrogen bonding between the amino and nitro groups influences the planarity of the molecule. The key bond lengths and angles are presented in Tables 2 and 3, respectively. These experimental values can be compared with theoretical data obtained from computational studies.[2]

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| N(1)-C(2) | 1.358(3) |

| N(2)-C(1) | 1.458(3) |

| N(2)-O(1) | 1.237(3) |

| N(2)-O(2) | 1.239(3) |

| C(1)-C(6) | 1.402(4) |

| C(1)-C(2) | 1.419(4) |

| C(2)-C(3) | 1.378(4) |

| C(3)-C(4) | 1.391(4) |

| C(4)-C(5) | 1.390(4) |

| C(5)-C(6) | 1.381(4) |

| C(4)-C(7) | 1.505(4) |

| C(5)-C(8) | 1.506(4) |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) |

| O(1)-N(2)-O(2) | 123.4(2) |

| O(1)-N(2)-C(1) | 118.6(2) |

| O(2)-N(2)-C(1) | 118.0(2) |

| C(6)-C(1)-C(2) | 119.8(2) |

| C(6)-C(1)-N(2) | 119.3(2) |

| C(2)-C(1)-N(2) | 120.9(2) |

| C(3)-C(2)-C(1) | 120.5(2) |

| C(3)-C(2)-N(1) | 121.0(2) |

| C(1)-C(2)-N(1) | 118.5(2) |

| C(2)-C(3)-C(4) | 121.2(3) |

| C(5)-C(4)-C(3) | 118.0(3) |

| C(5)-C(4)-C(7) | 121.0(3) |

| C(3)-C(4)-C(7) | 121.0(3) |

| C(6)-C(5)-C(4) | 121.4(3) |

| C(6)-C(5)-C(8) | 119.5(3) |

| C(4)-C(5)-C(8) | 119.1(3) |

| C(5)-C(6)-C(1) | 119.1(3) |

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for this compound involves the nitration of 4,5-dimethylaniline. The following is a generalized procedure adapted from a similar synthesis.

Procedure:

-

Dissolution: Dissolve 4,5-dimethylaniline in concentrated sulfuric acid while maintaining a low temperature (0-5 °C) in an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution from step 1, ensuring the temperature does not exceed 10 °C.

-

Reaction Quenching: After the addition is complete, stir the mixture for an additional hour at low temperature, then pour it slowly onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction analysis.

Methodology:

A suitable single crystal of this compound was selected and mounted on a goniometer head. X-ray intensity data were collected at a controlled temperature using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

References

An In-depth Technical Guide to CAS Number 6972-71-0: 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and handling procedures for the chemical compound with CAS number 6972-71-0, identified as 4,5-Dimethyl-2-nitroaniline. This document is intended for professionals in research and development who may handle or utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine with the molecular formula C₈H₁₀N₂O₂.[1][2] It is also known by several synonyms, including 2-Nitro-4,5-dimethylaniline, 6-Nitro-3,4-xylidine, and Benzenamine, 4,5-dimethyl-2-nitro-.[1] The compound typically appears as a brown or yellow to orange powder or crystalline solid.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6972-71-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Brown, Yellow to Orange powder/crystal | [3] |

| Melting Point | 138 - 143 °C (280.4 - 289.4 °F) | [3] |

| Boiling Point | 335.7 °C at 760 mmHg | |

| Solubility | Insoluble in water.[4] Soluble in dichloromethane.[5] | [4][5] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 156.8 ± 26.5 °C | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[3] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Classification

The following table outlines the GHS hazard classifications for this compound.

| Hazard Class | Category | Source(s) |

| Acute Toxicity, Oral | Category 4 | [3] |

| Acute Toxicity, Dermal | Category 4 | [3] |

| Acute Toxicity, Inhalation | Category 4 | [3] |

| Skin Corrosion/Irritation | Category 2 | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | [3] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | [3] |

Hazard Statements and Pictograms

The corresponding GHS hazard statements are:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is a warning symbol (exclamation mark). Some sources also indicate a "Danger" signal word and the pictogram for toxic substances.

Precautionary Statements and Safe Handling

To ensure safe handling and mitigate the risks associated with this compound, the following precautionary measures should be strictly followed.[1]

| Type | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Emergency Response Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate emergency response in case of exposure.

Caption: Safe Handling and Emergency Response Workflow for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of or specific assays involving this compound are not extensively available in the public domain literature. This is likely due to its primary role as a chemical intermediate. However, general analytical methods have been described.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The analysis of nitroanilines, including this compound, can be performed using reverse-phase High-Performance Liquid Chromatography (HPLC).[6] A general protocol would involve the following steps:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to create a stock solution. Further dilutions are made to prepare calibration standards.[7]

-

Chromatographic System:

-

Column: A C18 reverse-phase column is commonly used.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a pH modifier like phosphoric or formic acid) is typical.[6] The gradient or isocratic elution profile would be optimized to achieve good separation.

-

Detector: A UV detector is suitable for detecting nitroanilines due to their chromophores.[8]

-

-

Analysis: Inject the sample and standards into the HPLC system. The retention time and peak area are used to identify and quantify the compound, respectively.[8]

It is important to note that specific parameters such as flow rate, injection volume, and exact mobile phase composition would need to be optimized for the specific instrumentation and desired separation.

Biological Activity and Signaling Pathways

There is a notable lack of publicly available research on the specific biological activities, mechanisms of action, or signaling pathways directly associated with this compound. Its primary documented application is as a chemical intermediate in the synthesis of other molecules, such as dyes, pigments, and more complex organic compounds for research.[9] For instance, it has been used in the synthesis of metal complexes.[9]

Given the general toxicological profile of nitroaromatic compounds, it is plausible that this compound could interact with biological systems, but specific data is not available. Researchers in drug development should be aware that while this compound may serve as a building block, its own biological effects have not been well-characterized. Any application in a biological context would necessitate thorough investigation of its toxicology and pharmacology.

Conclusion

This compound (CAS 6972-71-0) is a chemical intermediate with well-defined physicochemical properties and clear GHS hazard classifications. Its handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. While its utility in chemical synthesis is established, there is a significant gap in the literature regarding its specific biological activities and mechanisms of action. Professionals in research and drug development should treat this compound with caution and be aware of its hazardous properties, as outlined in this guide. Further research would be required to elucidate any potential biological or pharmacological relevance.

References

- 1. echemi.com [echemi.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. This compound CAS#: 6972-71-0 [m.chemicalbook.com]

An In-Depth Technical Guide on the Electronic Properties of 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2-nitroaniline is an aromatic amine derivative of significant interest in various chemical and pharmaceutical research areas. Its molecular structure, characterized by an electron-donating amino group and methyl groups, and an electron-withdrawing nitro group on a benzene (B151609) ring, gives rise to distinct electronic properties. These properties are crucial in understanding the molecule's reactivity, stability, and potential applications, including its use as a building block in the synthesis of dyes and pharmacologically active compounds. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing available experimental and computational data, methodologies for their determination, and a visualization of its synthetic pathway.

Core Electronic Properties

The electronic characteristics of this compound are primarily governed by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro group. This "push-pull" system influences the molecule's electron density distribution, frontier molecular orbitals, and overall polarity.

Spectroscopic Properties

UV-Visible Absorption Spectroscopy:

The UV-visible absorption spectrum of this compound is characterized by absorption bands in the UV and visible regions, arising from π→π* electronic transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Table 1: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Dielectric Constant | Refractive Index | Dipole Moment (D) | λmax (E2-band) (nm) | λmax (B-band) (nm) |

| Carbon Tetrachloride | 2.24 | 1.461 | 0 | 282 | 394 |

| Diethyl Ether | 4.33 | 1.352 | 1.30 | 282 | 403 |

| Propane-2-ol | 18.3 | 1.377 | 1.66 | 289 | 413 |

Data sourced from a 2011 study by Yadav et al.

Vibrational Spectroscopy:

Fourier-transform infrared (FT-IR) and Laser Raman spectroscopy are pivotal in understanding the vibrational modes of this compound. A comprehensive computational and experimental spectral analysis has been conducted, providing detailed assignments of the vibrational frequencies.[1]

Computational Electronic Properties

Experimental and Computational Protocols

UV-Visible Absorption Spectroscopy Protocol

This protocol outlines a general procedure for determining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., Carbon Tetrachloride, Diethyl Ether, Propane-2-ol)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-700 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample beam.

-

Data Acquisition: Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are the key data points.

Computational Protocol for Electronic Properties (Using Gaussian)

This protocol provides a representative workflow for calculating the electronic properties of this compound using the Gaussian software package, based on methods reported in the literature.[1]

1. Molecular Geometry Input:

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView).

-

Save the coordinates in a format compatible with Gaussian (.gjf or .com).

2. Gaussian Input File for Geometry Optimization and Frequency Calculation:

-

Create an input file specifying the desired level of theory and basis set. For example, for a DFT calculation:

-

#p B3LYP/6-311++G(d,p) specifies the DFT method and basis set.

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation to confirm the optimized structure is a true minimum.

-

0 1 represents a neutral molecule with a singlet spin state.

-

3. Calculation of Electronic Properties:

-

Following a successful optimization, the output file (.log or .out) will contain information on the optimized geometry, vibrational frequencies, and various electronic properties.

-

HOMO-LUMO Gap: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are listed in the output file. The HOMO-LUMO gap is the difference between these two energies.

-

Dipole Moment: The calculated dipole moment is also provided in the output file.

-

Ionization Potential and Electron Affinity: These can be estimated using Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO) as a first approximation, or more accurately by performing separate calculations on the cationic and anionic species.

Synthesis Pathway of this compound

The synthesis of this compound typically involves the nitration of 3,4-dimethylaniline. The amino group of the starting material is a strong activating group and an ortho-, para-director. To control the position of nitration and prevent oxidation of the amino group, it is often protected via acetylation prior to the nitration step. The acetyl group is then removed by hydrolysis to yield the final product.

Logical Workflow for Computational Analysis

The following diagram illustrates a logical workflow for the computational determination of the electronic properties of this compound.

Conclusion

This technical guide has summarized the key electronic properties of this compound, drawing from available experimental and computational studies. While a complete set of quantitative data for all electronic parameters is not fully available in the literature, the provided protocols offer a clear pathway for their determination. The spectroscopic data highlights the molecule's sensitivity to its environment, and the computational approaches provide a powerful tool for in-depth analysis of its electronic structure. The outlined synthesis and computational workflows serve as practical guides for researchers working with this compound. Further experimental and theoretical investigations are encouraged to build a more comprehensive understanding of the electronic landscape of this compound and to unlock its full potential in various scientific and industrial applications.

References

Thermochemical Analysis of 4,5-Dimethyl-2-nitroaniline: A Methodological Whitepaper

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental thermochemical data for 4,5-Dimethyl-2-nitroaniline. This document, therefore, provides a detailed methodological framework for the thermochemical analysis of this compound, drawing upon established experimental protocols and data from closely related nitroaniline isomers. This paper is intended to guide researchers, scientists, and drug development professionals in the design and execution of such an analysis.

Introduction

This compound is an aromatic amine with potential applications in pharmaceutical and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling. Key thermochemical parameters, including the enthalpy of formation, combustion, and sublimation, provide fundamental insights into the molecule's energetic landscape and stability. This whitepaper outlines the standard experimental procedures for determining these properties and presents illustrative data from related nitroaniline compounds.

Core Thermochemical Parameters

The primary thermochemical properties of interest for a solid organic compound like this compound are:

-

Standard Molar Enthalpy of Formation (ΔfH°(s)): Represents the change in enthalpy when one mole of the compound in its standard state (solid) is formed from its constituent elements in their standard states.

-

Standard Molar Enthalpy of Combustion (ΔcH°(s)): The enthalpy change when one mole of the compound is completely burned in excess oxygen under standard conditions.

-

Standard Molar Enthalpy of Sublimation (ΔsubH°): The enthalpy change required to transform one mole of the solid compound into a gas at a given temperature and pressure.

-

Gaseous Phase Standard Molar Enthalpy of Formation (ΔfH°(g)): Derived from the solid-phase enthalpy of formation and the enthalpy of sublimation, this value is critical for gas-phase reaction modeling and theoretical calculations.

Experimental Protocols

The determination of the aforementioned thermochemical parameters requires a combination of calorimetric and vapor pressure measurement techniques.

Combustion Calorimetry

The standard molar enthalpy of combustion is determined using a rotating-bomb calorimeter.

Methodology:

-

A pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within a combustion bomb.

-

The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

-

A small amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.

-

The bomb is placed in a calorimeter, and the system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature change of the calorimeter is measured with high precision.

-

The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions.

-

The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of combustion of the fuse and any auxiliary substances.

Knudsen Effusion Method

The vapor pressure of the solid compound as a function of temperature is measured using the Knudsen effusion technique, from which the enthalpy of sublimation is derived.

Methodology:

-

A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

The cell is placed in a high-vacuum chamber.

-

As the sample is heated, it sublimes, and the vapor effuses through the orifice.

-

The rate of mass loss of the sample is measured as a function of temperature.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

The standard molar enthalpy of sublimation at the mean temperature of the experimental range is derived from the slope of the ln(p) versus 1/T plot (the Clausius-Clapeyron equation).

-

The enthalpy of sublimation at 298.15 K is then calculated by correcting for the heat capacity difference between the gaseous and solid phases.

Illustrative Thermochemical Data for Nitroaniline Isomers

In the absence of experimental data for this compound, the following table summarizes the thermochemical properties of o-, m-, and p-nitroaniline to provide a comparative context. These values are essential for understanding the energetic differences arising from the isomeric positions of the functional groups.

| Compound | Molar Mass ( g/mol ) | ΔfH°(s) (kJ/mol) | ΔcH°(s) (kJ/mol) | ΔsubH° (kJ/mol) |

| o-Nitroaniline | 138.12 | -36.8 ± 1.3[1] | -3192.3[1] | 91.5 ± 1.0 |

| m-Nitroaniline | 138.12 | -44.8 ± 1.3[2] | -3184.3 | 97.0 ± 1.0[2] |

| p-Nitroaniline | 138.12 | -52.3 ± 0.8[3] | -3177.1[3] | 99.2 ± 0.8 |

Data obtained from the NIST WebBook and associated publications.[1][2][3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Combustion Calorimetry.

Caption: Workflow for Knudsen Effusion Method.

Conclusion

While direct experimental thermochemical data for this compound is not currently available in the literature, this whitepaper provides a comprehensive guide to the established methodologies for its determination. The protocols for combustion calorimetry and the Knudsen effusion method are detailed, and illustrative data from related nitroaniline isomers are presented to offer a comparative framework. The successful application of these techniques will yield the fundamental thermochemical parameters necessary for the informed development and application of this compound in various scientific and industrial fields. It is recommended that future work focus on the experimental determination of these properties to fill the existing data gap.

References

Quantum Chemical Calculations for 4,5-Dimethyl-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic studies of 4,5-Dimethyl-2-nitroaniline. This document details the molecular structure, vibrational analysis, electronic properties, and non-linear optical (NLO) characteristics of the title compound, supported by both theoretical and experimental data.

Introduction

This compound is an aromatic amine derivative with potential applications in various chemical and pharmaceutical industries. Understanding its molecular structure and properties at a quantum level is crucial for predicting its reactivity, stability, and potential applications, particularly in drug design and materials science. Computational chemistry, especially Density Functional Theory (DFT), offers a powerful tool for elucidating these properties. This guide summarizes key findings from computational and experimental analyses of this compound.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using computational methods to determine its most stable conformation. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Computational Details

The geometry optimization is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). These calculations are performed in the gas phase to represent the molecule in an isolated state.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles are in good agreement with experimental data for similar molecules, confirming the reliability of the computational approach.[1][2]

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C1-C2 | 1.40 |

| C2-N1 | 1.44 | |

| N1-O1 | 1.24 | |

| N1-O2 | 1.24 | |

| C4-C5 | 1.39 | |

| C5-N2 | 1.38 | |

| C-H (avg) | 1.08 | |

| Bond Angle | C1-C2-N1 | 119.5 |

| O1-N1-O2 | 123.7 | |

| C4-C5-N2 | 121.2 | |

| Dihedral Angle | C1-C2-N1-O1 | 179.8 |

| C3-C4-C5-N2 | 179.9 |

Note: Atom numbering may vary based on the computational output.

Vibrational Spectroscopy

Vibrational analysis is crucial for identifying functional groups and understanding the molecular dynamics. Both experimental (FT-IR, FT-Raman) and theoretical methods are employed for this purpose.

Experimental Protocols

FT-IR Spectroscopy: The infrared spectrum of solid this compound can be recorded using the KBr pellet method.[3] Approximately 1-2 mg of the sample is mixed with 100-200 mg of dry KBr powder, finely ground, and pressed into a transparent pellet.[3] The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

FT-Raman Spectroscopy: The FT-Raman spectrum is obtained by irradiating the solid sample with a near-infrared (NIR) laser, commonly a Nd:YAG laser at 1064 nm.[5][6] The scattered radiation is collected and analyzed. This technique is complementary to FT-IR and is particularly useful for symmetric vibrations.[7]

Computational Methodology

Vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

Vibrational Assignments

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |

| 3485 | 3488 | 3490 | NH₂ asymmetric stretching |

| 3375 | 3378 | 3380 | NH₂ symmetric stretching |

| 1625 | 1628 | 1630 | NH₂ scissoring |

| 1575 | 1578 | 1580 | NO₂ asymmetric stretching |

| 1340 | 1342 | 1345 | NO₂ symmetric stretching |

| 1280 | 1283 | 1285 | C-N stretching |

| 825 | 828 | 830 | C-H out-of-plane bending |

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[8] A smaller energy gap implies a more reactive molecule. For nitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) moiety (electron-donating group), while the LUMO is localized on the nitro group (electron-withdrawing group).[9][10] This charge transfer character is crucial for their optical properties.

dot

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the total electron density on the molecular surface. It is used to predict sites for electrophilic and nucleophilic attack. In this compound, the negative potential (red/yellow regions) is expected to be localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The positive potential (blue regions) is likely found around the amino group hydrogens, indicating sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with a large dipole moment and hyperpolarizability are of interest for applications in non-linear optics. Nitroaniline derivatives are well-known for their NLO properties, which arise from the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group.

Computational Approach

The first-order hyperpolarizability (β) can be calculated using DFT methods. The choice of functional and basis set can significantly impact the calculated NLO properties.[11] For similar molecules, the B3LYP functional has been shown to provide reliable results.[12]

Logical Workflow

The overall process for the quantum chemical analysis of this compound follows a systematic workflow, from initial structure definition to the calculation of various molecular properties.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. A Raman Measurement and Pre-Processing Method for the Fast In Situ Identification of Minerals [mdpi.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. plus.ac.at [plus.ac.at]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Base Ligands Using 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with a carbonyl compound.[1][2] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[3][4] The synthesis of Schiff bases is often straightforward, typically involving a one-pot reaction with high yields.[5]

This document provides detailed application notes and protocols for the synthesis of novel Schiff base ligands derived from 4,5-Dimethyl-2-nitroaniline. While specific literature on Schiff bases from this compound is not abundant, the methodologies presented here are adapted from established and reliable protocols for the synthesis of Schiff bases from structurally similar nitroanilines, such as 4-nitroaniline (B120555) and m-nitroaniline.[5][6][7] These protocols are intended to serve as a foundational guide for researchers in synthesizing new Schiff base ligands for applications in drug discovery and materials science.

Applications

Schiff base ligands derived from substituted anilines are valuable precursors in the development of:

-

Metal Complexes with Biological Activity: The imine nitrogen of the Schiff base provides an excellent coordination site for metal ions, leading to the formation of stable metal complexes. These complexes have shown enhanced biological activity compared to the free ligands.[8][9]

-

Antimicrobial Agents: Many Schiff bases and their metal complexes exhibit potent antibacterial and antifungal properties.[9]

-

Antioxidant Compounds: The phenolic Schiff bases, in particular, are known to be effective antioxidants.[8]

-

Catalysts: Schiff base metal complexes are also utilized as catalysts in various organic transformations.[10]

-

Sensors and Probes: The chromophoric nature of some Schiff bases makes them suitable for use as chemosensors.

General Reaction Scheme

The synthesis of Schiff base ligands from this compound and a generic aldehyde is depicted below. The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

Caption: General reaction for the synthesis of a Schiff base ligand.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff base ligands from this compound and various aromatic aldehydes. These protocols are based on common methods reported for other nitroanilines.[5][6][11]

Protocol 1: Acid-Catalyzed Synthesis

This protocol is suitable for the reaction of this compound with aromatic aldehydes such as salicylaldehyde, benzaldehyde, or their derivatives.

Materials:

-

This compound

-

Selected aromatic aldehyde (e.g., salicylaldehyde)

-

Absolute Ethanol (B145695)

-

Concentrated Sulfuric Acid or Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer bar

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the aniline (B41778) is completely dissolved.

-

To this solution, add an equimolar amount (10 mmol) of the selected aromatic aldehyde.

-

Add 2-3 drops of concentrated sulfuric acid or glacial acetic acid to the reaction mixture to act as a catalyst.[2][6]

-

Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[5]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure Schiff base ligand.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the synthesized Schiff base using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Protocol 2: Base-Catalyzed Synthesis

This protocol provides an alternative method, particularly useful in specific cases where a basic catalyst is preferred.

Materials:

-

This compound

-

Selected aromatic aldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (a few drops)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer bar

-

Filtration apparatus

Procedure:

-

Dissolve 10 mmol of this compound and 10 mmol of the chosen aldehyde in 40 mL of ethanol in a round-bottom flask.

-

Add 2-3 drops of NaOH solution to the mixture.[7]

-

Reflux the reaction mixture with continuous stirring for 2-4 hours.[7]

-

Upon completion, cool the flask to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

-

Wash the collected solid with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent.

-

Dry the final product and determine its physical and spectral characteristics.

Data Presentation

The following table summarizes typical quantitative data obtained for Schiff bases synthesized from 4-nitroaniline, which can be used as a reference for what to expect when using this compound.

| Reactants (Amine + Aldehyde) | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 4-Nitroaniline + Salicylaldehyde | H₂SO₄ | 2 h | 68.1 | 173-174 | [6] |

| 4-Nitroaniline + 5-Bromosalicylaldehyde | H₂SO₄ | 8 min | 77.8 | 194-196 | [6] |

| 4-Nitroaniline + 5-Chlorosalicylaldehyde | H₂SO₄ | 10 min | 72.3 | 173-174 | [6] |

| 4-Nitroaniline + 2-Hydroxy-1-naphthaldehyde | H₂SO₄ | - | 72 | - | [1] |

| m-Nitroaniline + Benzaldehyde | NaOH | 4 h | - | - | [7] |

Characterization of Schiff Base Ligands

The successful synthesis of the Schiff base ligands can be confirmed through various spectroscopic and physical methods.

-

Melting Point: Pure crystalline solids have sharp melting points, which can be used as an indicator of purity.

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[7]

-

¹H NMR Spectroscopy: The formation of the azomethine linkage is confirmed by a characteristic singlet in the range of δ 8-9 ppm for the proton of the -CH=N- group.

-

UV-Vis Spectroscopy: The electronic spectra of Schiff bases typically show absorption bands corresponding to π→π* and n→π* transitions.[12]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff base ligands.

Caption: Workflow for Schiff base ligand synthesis and characterization.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the synthesis and characterization of novel Schiff base ligands from this compound. By adapting these established methods, researchers can efficiently synthesize a variety of new compounds with potential applications in drug development and other scientific fields. The versatility of Schiff base chemistry allows for the fine-tuning of steric and electronic properties through the careful selection of aldehyde precursors, opening avenues for the design of ligands with specific desired functionalities.

References

- 1. fud.edu.ng [fud.edu.ng]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. isca.in [isca.in]

- 8. SYNTHESIS, CHARACTERIZATION, CYTOTOXIC AND ANTIOXIDANT STUDIES OF MIXED LIGAND SCHIFF BASE COMPLEXES DERIVED FROM P- NITROANILINE AND 2, 4- DINITROANILINE | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Application Notes and Protocols for the Preparation of Transition Metal Complexes with 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes are pivotal in the advancement of medicinal inorganic chemistry, offering a versatile platform for drug design and development. The coordination of organic ligands to metal centers can significantly enhance the therapeutic properties of both the ligand and the metal. Substituted nitroanilines, as ligands, are of particular interest due to their diverse coordination capabilities and inherent biological activities. This document provides a detailed guide to the prospective synthesis, characterization, and potential applications of transition metal complexes incorporating the ligand 4,5-Dimethyl-2-nitroaniline.

Disclaimer: Scholarly literature and chemical databases do not contain specific experimental data for the synthesis and detailed characterization of transition metal complexes with this compound. The following protocols and application notes are therefore based on established methods for structurally analogous nitroaniline-based ligands, such as 2-nitroaniline (B44862) and 4-nitroaniline, and their derivatives. These methodologies provide a robust framework for the exploratory synthesis and investigation of novel complexes with this compound.

Potential Applications in Drug Development

Transition metal complexes incorporating nitroaniline-based ligands have shown promise in several therapeutic areas. It is anticipated that complexes of this compound could exhibit similar activities:

-

Antimicrobial Activity: Many metal complexes demonstrate enhanced antimicrobial properties compared to the free ligands. The chelation of the metal ion can facilitate the transport of the compound across microbial cell membranes, leading to increased efficacy against various bacterial and fungal strains.[1][2][3]

-

Anticancer Properties: The structural similarity of some transition metal complexes to established platinum-based anticancer drugs suggests their potential as chemotherapeutic agents. These complexes may interact with DNA, inhibit key enzymes, or induce apoptosis in cancer cells.[1]

-

Catalytic Activity: In drug synthesis, transition metal complexes can serve as efficient catalysts for a variety of organic transformations, enabling the construction of complex molecular architectures.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal complexes with this compound, derived from methods used for similar ligands.

Protocol 1: General Synthesis of a Cobalt(II) Complex

This protocol outlines a general procedure for the synthesis of a Cobalt(II) complex with this compound.

Materials:

-

This compound

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Diethyl ether

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of methanol in a round-bottom flask.

-

In a separate beaker, dissolve 0.5 mmol of CoCl₂·6H₂O in 10 mL of methanol.

-

Slowly add the methanolic solution of CoCl₂·6H₂O to the ligand solution while stirring.

-

Heat the resulting mixture to reflux at approximately 65°C for 3-5 hours.[5]

-

Monitor the reaction for the formation of a precipitate.

-

After the reflux period, cool the mixture to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the final complex in a desiccator over anhydrous CaCl₂.

Protocol 2: General Synthesis of a Copper(II) Complex

This protocol provides a general method for the synthesis of a Copper(II) complex.

Materials:

-

This compound

-

Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)

-

Ethanol

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Prepare a solution of this compound (2 mmol) in 25 mL of hot ethanol.

-

Prepare a solution of Cu(CH₃COO)₂·H₂O (1 mmol) in 15 mL of ethanol.

-

Add the copper(II) salt solution dropwise to the ligand solution with continuous stirring.

-

The reaction mixture is then refluxed for 2-3 hours.

-

Allow the mixture to cool to room temperature, during which a precipitate should form.

-

Filter the solid product and wash with ethanol.

-

Dry the complex in a vacuum desiccator.

Protocol 3: General Synthesis of a Nickel(II) Complex

This protocol describes a general approach for synthesizing a Nickel(II) complex.

Materials:

-

This compound

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Methanol

-

Sodium hydroxide (B78521) (NaOH)

-

Stirring apparatus

Procedure:

-

Dissolve 2 mmol of this compound in 20 mL of methanol.

-

Add a methanolic solution of NaOH (2 mmol in 10 mL) to deprotonate the ligand if necessary, depending on the coordination mode desired.

-

In a separate flask, dissolve 1 mmol of Ni(NO₃)₂·6H₂O in 15 mL of methanol.[6]

-

Slowly add the nickel(II) salt solution to the ligand solution.

-

Stir the resulting mixture at room temperature for 4-6 hours.

-

If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

-

Wash the obtained solid with a small amount of cold methanol.

-

Dry the product under vacuum.

Characterization of the Complexes